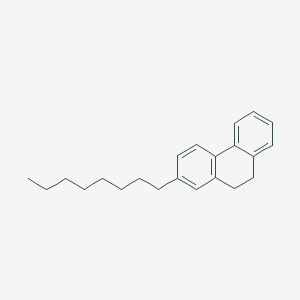
2-Octyl-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an octyl group at the second position of the phenanthrene ring system. The phenanthrene core is a common structural motif in many natural and synthetic compounds, known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-9,10-dihydrophenanthrene can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, leading to the formation of the phenanthrene core . The reverse Diels-Alder reaction is then used to eliminate formaldehyde, resulting in the desired dihydrophenanthrene derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of NiMo/Al2O3-USY catalysts in a hydrocracking process. This method allows for the selective ring opening and hydrogenation of the phenanthrene core, producing the desired compound under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
2-Octyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed for introducing substituents.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various alkylated and acylated phenanthrene derivatives.
科学的研究の応用
2-Octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-Octyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as the 3CLpro enzyme in SARS-CoV-2, by binding to the active site and preventing substrate access . This inhibition disrupts viral replication and proliferation, showcasing its potential as an antiviral agent.
類似化合物との比較
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound, lacking the octyl group.
Phenanthrene: The fully aromatic version of the compound.
Bibenzyls: Structurally related compounds with similar aromatic properties.
Uniqueness
2-Octyl-9,10-dihydrophenanthrene is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological applications.
特性
CAS番号 |
57324-06-8 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
2-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3 |
InChIキー |
BRJZQBBKVJZXAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
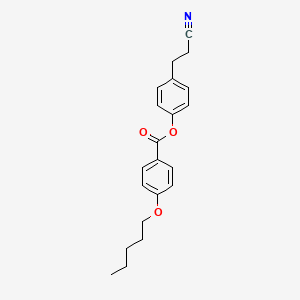
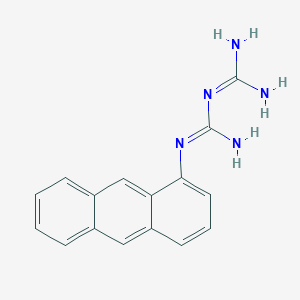



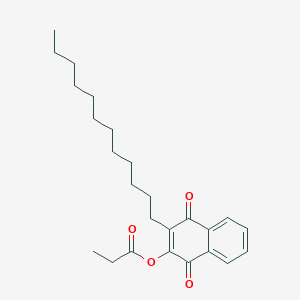
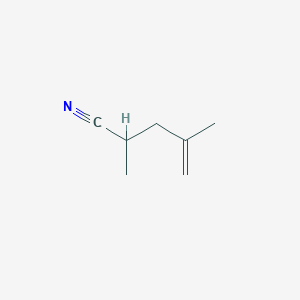
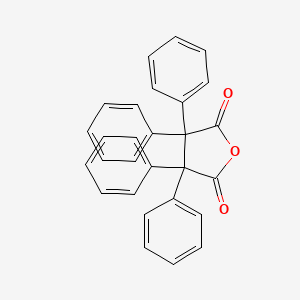
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
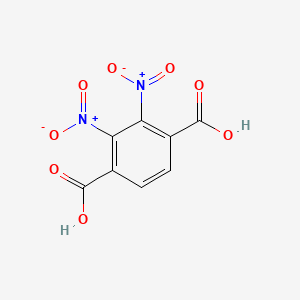
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
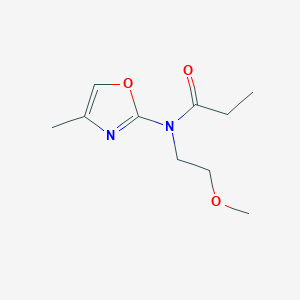
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
